molecular formula C51H68N14O11S B1674895 Litorin CAS No. 55749-97-8

Litorin

Cat. No. B1674895
CAS RN: 55749-97-8
M. Wt: 1085.2 g/mol
InChI Key: OHCNRADJYUSTIV-FPNHNIPFSA-N
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Description

Litorin is an amphibian bombesin-like peptide . It is a peptide that mimics bombesin in its mitogenic effects and has a carboxy terminal octapeptide in common with bombesin .


Synthesis Analysis

The synthesis of Litorin has been reported in the literature . The synthesis process involves conventional methods and the amino acids used, with the exception of glycine, have the L-configuration .


Molecular Structure Analysis

Litorin has a molecular weight of 1085.25 and a chemical formula of C51H68N14O11S . Its chemical name is quite complex, involving multiple amino acid residues .


Physical And Chemical Properties Analysis

Litorin appears as a white lyophilized solid . It is soluble to 1 mg/ml in 0.25% acetic acid . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Appetite and Intake Suppression : Litorin (LIT), a bombesin-like nonapeptide, has been found to suppress food intake in rats. Studies show that Litorin decreases food intake in a dose-related manner after parenteral injection. This effect of Litorin seems to mimic natural satiation without significantly altering feeding-associated behaviors or causing aversion to associated novel solutions (Kulkosky & Gibbs, 1982).

  • Biological Activity on Smooth Muscle and Gastrointestinal System : Litorin exhibits a range of biological activities. It has been shown to be more potent than bombesin on isolated smooth muscle preparations and on the urinary bladder in situ. Litorin also influences gastrin release, acid secretion, and pancreatic secretion. Additionally, it appears to have a specific impact on the myo-electric activity of the dog duodenum, suggesting a role in gastrointestinal motility and function (Endean et al., 1975).

  • Radiopharmaceutical Potential for Cancer Detection : Litorin has been studied for its potential in cancer detection. Labeling Litorin with 99mTc, a radioactive isotope, showed promise for detecting bombesin receptor-expressing cancers. In animal models, 99mTc-labeled Litorin demonstrated good stability, rapid clearance, low intestinal accumulation, and significant uptake in tissues rich in bombesin/gastrin-releasing peptide receptors, such as the pancreas (Durkan, Lambrecht, & Unak, 2007).

  • Study of Peptide Hormone Conformation : Research has been conducted on the conformation of Litorin in different environments. Fluorescence studies suggest that in buffer, Litorin may exist in a collection of flexible conformers. Interaction with lipids like dimyristoylphosphatidylserine vesicles causes marked changes in Litorin's conformation, indicating specific hormone-membrane interactions (Cavatorta et al., 1993).

  • Influence on Cell Division and DNA Synthesis : Bombesin and Litorin have been shown to stimulate DNA synthesis and cell division in Swiss 3T3 cells. Litorin, at nanomolar concentrations, enhances serum-stimulated DNA synthesis and cell proliferation in these cells. It also induces DNA synthesis in serum-free medium, indicating a potential role in cell growth and division mechanisms (Rozengurt & Sinnett-Smith, 1983).

Safety And Hazards

Safety data sheets suggest that personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used when handling Litorin .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)/t28-,34-,35-,36-,37-,38-,39-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCNRADJYUSTIV-FPNHNIPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H68N14O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204308
Record name Litorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1085.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Litorin

CAS RN

55749-97-8
Record name Litorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Litorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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